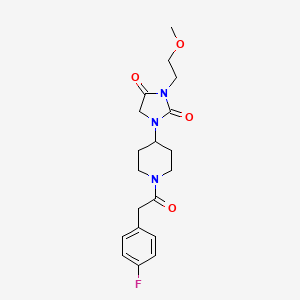

1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

Descripción

This compound is a piperidine-containing heterocyclic molecule featuring a substituted imidazolidine-2,4-dione core. Its structure includes a 4-fluorophenylacetyl group attached to the piperidine ring at position 1 and a 2-methoxyethyl substituent at position 3 of the imidazolidine-dione moiety. The fluorine atom in the 4-fluorophenyl group enhances metabolic stability and bioavailability, while the methoxyethyl chain may influence solubility and pharmacokinetic properties .

Propiedades

IUPAC Name |

1-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O4/c1-27-11-10-22-18(25)13-23(19(22)26)16-6-8-21(9-7-16)17(24)12-14-2-4-15(20)5-3-14/h2-5,16H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDOKTUOMDIYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- Molecular Formula : C23H25FN4O2

- Molecular Weight : 408.468 g/mol

- CAS Number : Not specified in the provided data.

The compound exhibits biological activity through several mechanisms:

- GABA-A Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing inhibitory neurotransmission. This mechanism is crucial in the context of anxiety and seizure disorders .

- Antitumor Activity : Research indicates that imidazolidine derivatives can exhibit antitumor properties. The structural features of this compound may enhance its interaction with cellular targets involved in tumorigenesis .

- Antimicrobial Properties : Preliminary studies suggest that derivatives with similar structural motifs can possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Biological Activity Data

Case Study 1: GABA-A Modulation

A study explored the effects of various benzimidazole derivatives on GABA-A receptor activity. The findings indicated that certain modifications led to enhanced binding affinity and metabolic stability, suggesting that similar modifications in this compound could yield promising results in therapeutic applications targeting anxiety and epilepsy .

Case Study 2: Antitumor Efficacy

In vitro assays demonstrated that imidazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

Case Study 3: Antimicrobial Activity

A comparative analysis of similar compounds revealed that some derivatives showed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structural modifications in enhancing antibacterial efficacy .

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 1-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione exhibit various biological activities:

Anticancer Properties

Studies have shown that imidazolidine derivatives can act as cytotoxic agents against several cancer cell lines. For example:

- In vitro Studies : Compounds derived from imidazolidines have demonstrated significant cytotoxicity against hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) cell lines .

- Mechanism of Action : The anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Neurological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to:

- CNS Activity : Some derivatives have been investigated for their effects on the central nervous system, showing promise in models for pain relief and other neurological conditions .

Immunomodulatory Effects

Recent studies have identified imidazolidine derivatives as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), making them candidates for treating autoimmune diseases:

- LYP Inhibition : Compounds such as those derived from imidazolidines have shown competitive inhibition against LYP, which plays a crucial role in T cell receptor signaling .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to four analogous piperidine derivatives (Table 1), with emphasis on substituent effects and biological implications.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Detailed Analysis

Substituent Impact on Bioactivity 4-Fluorophenylacetyl vs. Chloroacetyl (): The chloroacetyl group in 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one is associated with antimalarial and antiviral activities, likely due to electrophilic reactivity enabling covalent interactions with biological targets . In contrast, the 4-fluorophenylacetyl group in the target compound may prioritize metabolic stability and receptor-binding specificity, as fluorine reduces oxidative metabolism . Methoxyethyl vs. Conversely, 3,4,5-trimethoxyphenyl substituents in ’s compound are linked to antimalarial activity, possibly via interference with parasitic membrane integrity .

Crystallographic and Synthetic Insights

- The crystallographic studies of 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one () and 1-(2-chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one () highlight the importance of aryl substituents in stabilizing molecular conformations for biological activity .

- The synthesis of 1-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine () demonstrates the feasibility of introducing fluorinated aromatic systems into piperidine scaffolds, though its pharmacological profile remains underexplored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.